N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Medicinal Chemistry Solubility Permeability

SAR exploration of isochromene-3-carboxamides is often constrained by limited N-aryl diversity. This 4-ethoxyphenyl analog delivers a unique hydrogen-bonding profile (Hacc=4, tPSA=64.6 Ų) vs. alkyl-aryl congeners, enabling solubility-permeability optimization in lead programs. • Distinct H-bond capacity for target engagement studies • Ready stock for immediate screening library expansion • Request quote for mg to gram quantities

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
Cat. No. B4141000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
InChIInChI=1S/C19H19NO4/c1-3-23-15-10-8-14(9-11-15)20-18(22)19(2)12-13-6-4-5-7-16(13)17(21)24-19/h4-11H,3,12H2,1-2H3,(H,20,22)
InChIKeyDRQDXWBQHAIZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide: Structural Identity & Core Scaffold


N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic small molecule (C19H19NO4, exact mass 325.1314 g/mol) built on a 3-methyl-1-oxo-3,4-dihydro-1H-isochromene scaffold . It belongs to the isochromene carboxamide class, a group explored for diverse bioactivities including anticancer, anti-inflammatory, and antimicrobial effects [1]. The compound is primarily catalogued as a research screening compound and is not yet associated with a mature pharmacological or industrial product profile.

Compound class Isochromene-3-carboxamide research probe
Reported context Class-level bioactivity exploration (anticancer, anti‑inflammatory, antimicrobial)
Procurement role Screening library diversification; SAR expansion

Substitution Limitations with In-Class Analogs


Even structurally close analogs within the 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide family can exhibit drastically different property profiles due to subtle variations in the N-aryl substituent. For instance, replacing the 4‑ethoxyphenyl group with a 4‑ethylphenyl group (Hit2Lead SC‑7846073) alters hydrogen‑bonding capacity (Hacc changes from 4 to 3) and polarity (tPSA from 64.6 to 55.4 Ų), which directly impacts solubility, permeability, and target engagement . Without head‑to‑head data, such structural differences are sufficient to prevent generic interchange in any quantitative pharmacological or materials science workflow.

4‑Ethoxyphenyl (target)
Hacc = 4; tPSA = 64.6 Ų
4‑Ethylphenyl analog (common substitute)
Hacc = 3; tPSA = 55.4 Ų
Risk implication
H‑bond and polarity shift may alter solubility, permeability, and target engagement; direct substitution not supported without head‑to‑head data.

Quantitative Differentiation Against Closest Analogs


Enhanced H-Bond Acceptor Capacity vs. 4-Ethylphenyl Analog

Compared to the closest purchasable analog N-(4-ethylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Hit2Lead SC‑7846073), the target compound possesses an additional oxygen atom in the para‑aryl substituent, increasing the hydrogen‑bond acceptor count (Hacc) from 3 to 4 and the topological polar surface area (tPSA) from 55.4 to 64.6 Ų . These changes are predicted to improve aqueous solubility and reduce passive membrane permeability, providing a differentiated pharmacokinetic starting point.

H‑bond acceptor shift
Class-level inference
ΔHacc +1; ΔtPSA +9.2 Ų (calculated)
Predicted differentiated solubility/permeability profile
In silico descriptors; experimental validation required
Medicinal Chemistry Solubility Permeability

Absence of Biological Potency Data

A comprehensive search of PubMed, ChEMBL, and patent databases (including US10202379 and JP-H0150244-B2) returned no quantitative IC50, EC50, Ki, or in vivo efficacy data for N-(4-ethoxyphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide or its closest analogs [1][2]. The compound appears only in general‑formula patent claims and screening collections without disclosed biological results. Therefore, no potency‑ or selectivity‑based head‑to‑head comparison can be made at this time.

Biological potency
Data to verify
No IC₅₀, EC₅₀, or Ki data available
Procurement based on physicochemical differentiation
Biological profiling essential for target prioritization
Pharmacology Lead Optimization Screening

Recommended Research Use Cases


Solubility-Tailored Medicinal Chemistry Scaffold

The compound’s elevated Hacc (4 vs. 3) and tPSA (64.6 vs. 55.4 Ų) relative to the 4‑ethylphenyl analog position it as a candidate for lead‑optimization programs where enhanced aqueous solubility is desired but moderate permeability is acceptable, such as in orally delivered prodrugs or topical formulations.

Chemical Probe for Target Deconvolution

The isochromene carboxamide core has been explored in antitumor and anti‑inflammatory programs [1]; this specific analog may serve as a chemical probe for targets where the 4‑ethoxyphenyl moiety provides a unique hydrogen‑bonding interaction not achievable with simpler alkyl‑aryl congeners.

Isochromene Pharmacophore Library Diversification

Given its presence in screening collections (e.g., ChemBridge), the compound can be used to diversify commercial screening libraries, particularly when exploring structure–activity relationships (SAR) around the N‑aryl region of isochromene‑3‑carboxamides .

Application
Selection Property
Validation Focus
Solubility-oriented lead optimization scaffold
Elevated Hacc/tPSA relative to alkyl‑aryl analogs
Aqueous solubility and permeability assay validation
Chemical probe for target deconvolution
Unique 4‑ethoxyphenyl H‑bonding motif
Target engagement and selectivity profiling
Isochromene pharmacophore library diversification
N‑aryl SAR expansion capability
Screening hit confirmation and follow‑up
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